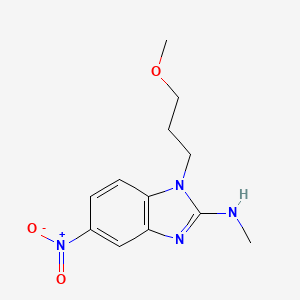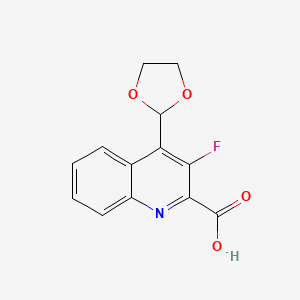
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is a chemical compound with the molecular formula C18H15BFNO. It is known for its unique structure, which includes a borinic acid moiety, a cyclopropyl group, a 3-fluorophenyl group, and an 8-quinolinyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with appropriate reagents to introduce the cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or quinolinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving boron-based drugs.
Mécanisme D'action
The mechanism by which borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The borinic acid moiety can form reversible covalent bonds with nucleophilic sites on these targets, modulating their activity. The cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other borinic acid derivatives with different substituents, such as:
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, cyclopropyl(4-fluorophenyl)-, 8-quinolinyl ester
- Borinic acid, cyclopropyl(3-chlorophenyl)-, 8-quinolinyl ester
Uniqueness
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the 3-fluorophenyl and 8-quinolinyl ester groups contribute to its reactivity and potential biological activity.
Propriétés
Numéro CAS |
873101-93-0 |
|---|---|
Formule moléculaire |
C18H15BFNO |
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
cyclopropyl-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C18H15BFNO/c20-16-7-2-6-15(12-16)19(14-9-10-14)22-17-8-1-4-13-5-3-11-21-18(13)17/h1-8,11-12,14H,9-10H2 |
Clé InChI |
HTSKOWATUSXZKL-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)


![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)

![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)



![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
